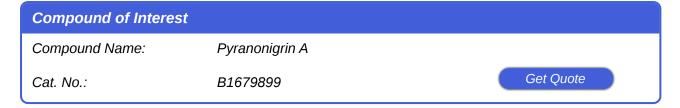


## Spectroscopic Scrutiny: A Comparative Guide to Pyranonigrin A and Its Stereoisomers

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For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the spectroscopic properties of **Pyranonigrin A** and its stereoisomers, supported by experimental data and detailed methodologies. **Pyranonigrin A**, a natural product isolated from fungi such as Aspergillus niger, has garnered interest for its biological activities, including antioxidant and antimicrobial properties.

The structural elucidation of **Pyranonigrin A** has been a subject of revision, with the correct structure now established as (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione[1][2]. This structure possesses a single chiral center at the C-7 position, giving rise to two possible enantiomers: (7R)-**Pyranonigrin A** and (7S)-**Pyranonigrin A**. The naturally occurring and characterized form is (7R)-**Pyranonigrin A**[1][2]. Spectroscopic techniques are paramount in distinguishing between such stereoisomers, as they exhibit identical physical properties except for their interaction with plane-polarized light.

#### **Comparative Spectroscopic Data**

The primary method for structural elucidation and comparison of organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy. The <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts are highly sensitive to the electronic environment of each nucleus and can provide definitive structural information. While experimental data for the (7S)-enantiomer is not readily available in the literature, the data for the natural (7R)-**Pyranonigrin A** serves as the benchmark for comparison.



Position	<sup>13</sup> C Chemical Shift (δ) in DMSO-d <sub>6</sub>	<sup>1</sup> H Chemical Shift (δ) in DMSO-d <sub>6</sub> (J in Hz)
2	161.4	-
3	100.2	-
3a	162.2	-
4	189.2	-
7	82.2	5.31 (d, J=9.0)
7a	110.1	-
8	171.2	-
1'	129.9	6.78 (dq, J=15.5, 6.5)
2'	124.5	6.05 (dd, J=15.5, 1.5)
3'	18.2	1.85 (dd, J=6.5, 1.5)
NH	-	11.5 (br s)
7-OH	<del>-</del>	6.25 (d, J=9.0)

Note: Data compiled from multiple sources. Slight variations in chemical shifts may be observed due to differences in experimental conditions.

Circular Dichroism (CD) spectroscopy is a crucial tool for determining the absolute configuration of chiral molecules. Enantiomers produce mirror-image CD spectra. The experimental CD spectrum of (7R)-**Pyranonigrin A** shows a specific pattern of positive and negative Cotton effects. It is expected that (7S)-**Pyranonigrin A** would exhibit an inverted spectrum. For instance, in a related compound, pyranoviolin A, the absolute configuration was determined by comparing the experimental CD spectrum with the calculated spectra for the (7R) and (7S) enantiomers[3].

# Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy



A comprehensive suite of NMR experiments is employed for the complete structural assignment of **Pyranonigrin A**.

- 1. Sample Preparation:
- Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD).
- Transfer the solution to a 5 mm NMR tube.
- 2. <sup>1</sup>H NMR Spectroscopy:
- Purpose: To identify the number of unique protons, their chemical environment, and their coupling interactions.
- Typical Parameters:
  - Spectrometer: 400 MHz or higher
  - Pulse Program: Standard single-pulse (zg30 or similar)
  - Acquisition Time: 2-4 seconds
  - Relaxation Delay (d1): 1-5 seconds
  - Number of Scans: 16-64, depending on sample concentration.
  - Spectral Width: 0-12 ppm.
- 3. <sup>13</sup>C NMR Spectroscopy:
- Purpose: To identify the number of unique carbons and their chemical type (e.g., C, CH, CH<sub>2</sub>, CH<sub>3</sub>).
- Typical Parameters:
  - Spectrometer: 100 MHz or higher
  - Pulse Program: Proton-decoupled (zgpg30 or similar)



Acquisition Time: 1-2 seconds

Relaxation Delay (d1): 2-5 seconds

Number of Scans: 1024-4096, due to the low natural abundance of <sup>13</sup>C.

Spectral Width: 0-200 ppm.

4. 2D NMR Spectroscopy:

 COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

 HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond <sup>1</sup>H-<sup>13</sup>C correlations).

• HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.

#### **Circular Dichroism (CD) Spectroscopy**

CD spectroscopy is essential for determining the absolute stereochemistry of chiral molecules like **Pyranonigrin A**.

Sample Preparation:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile)
 that does not absorb in the wavelength range of interest.

 $\circ$  The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the  $\lambda$ max.

 Use a quartz cuvette with a path length appropriate for the wavelength range (e.g., 1 cm for UV-Vis, 0.1 cm for far-UV).

Data Acquisition:

Record a baseline spectrum of the solvent alone.

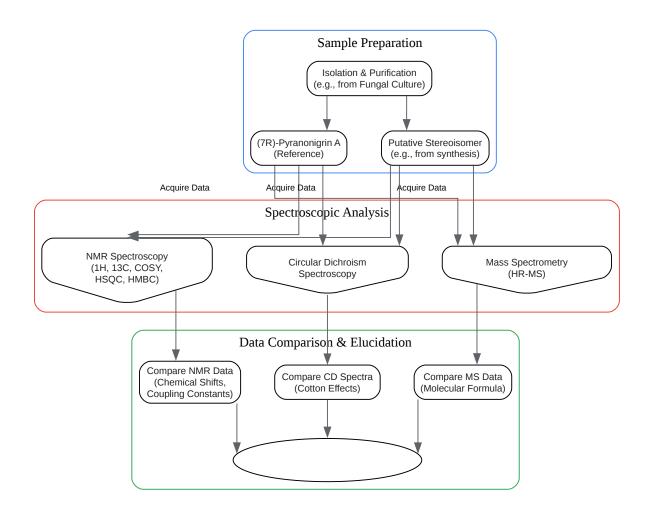


- Record the CD spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).
- Subtract the solvent baseline from the sample spectrum.
- $\circ$  The data is typically plotted as molar ellipticity [ $\theta$ ] versus wavelength.

### **Visualization of Experimental Workflow**

The following diagram illustrates a typical workflow for the spectroscopic comparison of a known compound like (7R)-**Pyranonigrin A** with a potential stereoisomer.





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A workflow for the spectroscopic comparison of **Pyranonigrin A** stereoisomers.

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